molecular formula C14H12INO2 B6416182 2-Hydroxy-5-iodo-N-p-tolyl-benzamide CAS No. 1280729-50-1

2-Hydroxy-5-iodo-N-p-tolyl-benzamide

Cat. No. B6416182
CAS RN: 1280729-50-1
M. Wt: 353.15 g/mol
InChI Key: FJIYUFGXIDULBA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-N-p-tolyl-benzamide (HITB) is a synthetic compound with a wide variety of applications in scientific research. HITB is a versatile compound that has been used in a variety of fields, ranging from organic synthesis to biochemistry. In

Scientific Research Applications

2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous applications in scientific research. It has been used in organic synthesis to produce a variety of compounds, including pharmaceuticals and other biologically active compounds. 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has also been used in biochemistry to study the structure and function of proteins and other biomolecules. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is not fully understood. However, it is believed that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is thought to interfere with the binding of certain proteins to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to reduce inflammation and oxidative stress. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have anti-bacterial, anti-viral, and anti-fungal activity.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-iodo-N-p-tolyl-benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be used in a variety of experiments, including those involving cell culture and animal models. However, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide also has some limitations. For example, it is not soluble in water, and it is not very stable in acidic conditions.

Future Directions

2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous potential applications in the future. It could be used to study the effects of different drugs on cell signaling pathways and gene expression. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to develop new drugs for the treatment of cancer and other diseases. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs. Finally, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the effects of environmental toxins on human health.

Synthesis Methods

2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile. This reaction produces 2-hydroxy-5-iodo-N-p-tolyl-benzamide, along with other byproducts. Other methods for synthesizing 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involve the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile, the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in ethanol, and the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in dimethyl sulfoxide.

properties

IUPAC Name

2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIYUFGXIDULBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodo-N-p-tolyl-benzamide

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